KF 4942

Description

Overview of Adrenergic Receptor Subtypes and Their Physiological Roles

The α1-adrenergic receptors are primarily located on postsynaptic membranes in various tissues, including vascular smooth muscle, the genitourinary tract, and the liver. Activation of α1 receptors typically leads to excitatory effects, such as vasoconstriction, increased peripheral resistance, contraction of smooth muscles in the prostate and bladder neck, and glycogenolysis in the liver. nih.govnih.govdrugbank.comnih.gov There are three known subtypes of α1 receptors: α1A, α1B, and α1D. nih.govnih.govjst.go.jpctdbase.org

In contrast, α2-adrenergic receptors are found on both presynaptic and postsynaptic membranes. Presynaptic α2 receptors function as autoreceptors, mediating a negative feedback mechanism that inhibits the release of norepinephrine (B1679862) from sympathetic nerve terminals. drugbank.com Postsynaptic α2 receptors are located in various tissues, including the central nervous system, vascular smooth muscle, and platelets. Activation of α2 receptors generally leads to inhibitory effects, such as decreased sympathetic outflow from the central nervous system, reduced norepinephrine release, and smooth muscle contraction in certain vascular beds. jst.go.jpctdbase.org Three main subtypes of α2 receptors have been identified: α2A, α2B, and α2C. jst.go.jpctdbase.org

The diverse localization and distinct signaling pathways of these subtypes allow for fine-tuning of sympathetic responses throughout the body.

Pharmacological Significance of Alpha-Adrenergic Receptor Modulation

Modulating the activity of alpha-adrenergic receptors holds significant pharmacological importance. Agonists (activators) and antagonists (blockers) targeting these receptors are used in the management of a range of conditions. For instance, α1-adrenergic agonists can be used to induce vasoconstriction and increase blood pressure. drugbank.com Conversely, α1-adrenergic antagonists, commonly known as alpha-blockers, are valuable therapeutic agents for conditions characterized by excessive alpha-adrenergic activity. nih.gov

The pharmacological significance lies in the ability to selectively target specific receptor subtypes to achieve desired therapeutic outcomes while minimizing off-target effects. For example, selective α1A antagonists are utilized in the treatment of benign prostatic hyperplasia (BPH) to relax smooth muscle in the prostate and bladder neck, improving urine flow. Non-selective or other selective alpha-blockers are used to lower blood pressure by causing vasodilation. nih.govdrugbank.com

Historical Context of Alpha-Adrenergic Antagonist Research and Evolution

The understanding of alpha-adrenergic receptors and the development of antagonists have evolved over time. Initially, alpha-adrenoceptors were considered a homogeneous population. The discovery of presynaptic receptors and differences in the potency of antagonists like phenoxybenzamine (B1677643) led to the subdivision of alpha-adrenoceptors into α1 and α2 subtypes in the 1970s.

Further research, including radioligand binding and functional studies, provided evidence for subtypes within the α1 receptor family, leading to the identification of α1A, α1B, and α1D subtypes. This growing understanding of receptor heterogeneity spurred the development of more selective alpha-adrenergic antagonists. Early alpha-blockers like phenoxybenzamine were non-selective, blocking both α1 and α2 receptors. The development of selective α1 blockers such as prazosin (B1663645) marked a significant advancement, offering improved therapeutic profiles for conditions like hypertension and BPH. The continued search for subtype-selective ligands remains an active area of research aimed at developing drugs with greater efficacy and fewer side effects. jst.go.jpctdbase.org

Positioning of KF-4942 within the Landscape of Alpha-Adrenergic Agents

KF-4942 is a chemical compound that has been investigated for its pharmacological properties, specifically its effects on the cardiovascular system. Research from the 1980s identified KF-4942 as a new benzimidazolinone derivative exhibiting hypotensive action. nih.gov This hypotensive effect was found to be primarily mediated by alpha-adrenergic blockade. nih.gov

Studies indicated that KF-4942's alpha-adrenergic blocking action was selective for the postsynaptic receptor, a characteristic shared with agents like prazosin. nih.gov This positions KF-4942 within the landscape of alpha-adrenergic agents as an antagonist, specifically one that appears to preferentially target postsynaptic alpha receptors, similar to the mechanism of action of selective α1-adrenergic blockers. nih.govdrugbank.com The reported prazosin-like mode of action suggests that KF-4942 exerts its hypotensive effects by blocking the vasoconstrictive signals mediated by postsynaptic alpha-adrenergic receptors on vascular smooth muscle. nih.govdrugbank.com

Detailed research findings on KF-4942 have demonstrated its potency as a hypotensive agent. nih.gov The primary mechanism identified for this effect is alpha-adrenergic blockade. nih.gov The selectivity for the postsynaptic receptor distinguishes it from non-selective alpha-blockers that affect both pre- and postsynaptic receptors, which can lead to counteracting effects on norepinephrine release. drugbank.com

The existing research findings position KF-4942 as an alpha-adrenergic blocking agent with a postsynaptic selectivity, aligning its pharmacological profile with that of established hypotensive alpha-blockers like prazosin. nih.gov

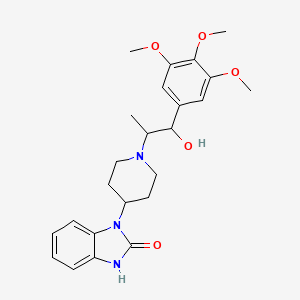

Structure

2D Structure

3D Structure

Properties

CAS No. |

74179-08-1 |

|---|---|

Molecular Formula |

C24H31N3O5 |

Molecular Weight |

441.5 g/mol |

IUPAC Name |

3-[1-[1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C24H31N3O5/c1-15(22(28)16-13-20(30-2)23(32-4)21(14-16)31-3)26-11-9-17(10-12-26)27-19-8-6-5-7-18(19)25-24(27)29/h5-8,13-15,17,22,28H,9-12H2,1-4H3,(H,25,29) |

InChI Key |

YFUCUIJREZMSCX-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |

Canonical SMILES |

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |

Synonyms |

KF 4942 KF-4942 threo-1-(2-hydroxy-2-(3,4,5-trimethoxyphenyl)-1-methylethyl)-4-(1,3-dihydro-2H-benzimidazol-2-one-1-yl)piperidine |

Origin of Product |

United States |

Early Pharmacological Characterization of Kf 4942

Discovery and Initial Preclinical Identification of KF-4942

KF-4942 emerged from a series of synthesized benzimidazolinone derivatives during research aimed at identifying novel agents with potential cardiovascular activity. Its initial preclinical identification highlighted its potent hypotensive properties. nih.gov

Structural Class: Benzimidazolinone Derivatives

KF-4942 is classified structurally as a derivative of benzimidazolinone. nih.gov This core chemical structure is shared among a group of compounds that have been explored for various pharmacological effects.

Identification as a Novel Agent in the Alpha-Adrenergic Field

Early investigations into the mode of action of KF-4942 revealed that its hypotensive effect was primarily mediated through alpha-adrenergic blockade. nih.gov This finding positioned KF-4942 as a novel agent within the alpha-adrenergic field, suggesting its potential as an antihypertensive compound. The alpha-adrenergic blocking action of KF-4942 was suggested to be selective to the postsynaptic receptor. nih.gov

Fundamental Preclinical Assessments of Hypotensive Action

Fundamental preclinical assessments were conducted to evaluate the hypotensive action of KF-4942 in vivo. These studies were crucial in understanding the compound's effects on the cardiovascular system in living organisms.

In vivo Models for Cardiovascular Response Evaluation

Various in vivo animal models were utilized to evaluate the cardiovascular response to KF-4942. Studies specifically examined its hypotensive action in species such as rats and dogs. nih.gov These models are commonly employed in preclinical research to assess the effects of potential cardiovascular drugs on blood pressure and other hemodynamic parameters.

Methodologies for Blood Pressure Measurement in Animal Models

In the preclinical assessment of KF-4942's hypotensive effects, methodologies for blood pressure measurement in animal models included both invasive and non-invasive techniques. Invasive methods, such as direct measurement via arterial catheterization, provide accurate and continuous blood pressure data. Non-invasive methods, such as the tail cuff method in rats or oscillometric devices in larger animals like dogs, were also likely employed for repeated measurements and screening purposes, although their accuracy can be limited, particularly in certain blood pressure ranges or smaller animals. mdpi.comslideshare.nethippiatrika.comnih.gov

While specific detailed research findings with numerical data tables directly linked to KF-4942's blood pressure effects in these early studies were not extensively detailed in the provided search snippets beyond the general description of potent hypotensive action and alpha-adrenergic blockade, the methodologies employed in such preclinical evaluations typically involve:

Direct Arterial Cannulation: This involves surgically inserting a catheter into an artery (e.g., carotid artery in rats or dogs) connected to a pressure transducer to continuously monitor systolic, diastolic, and mean arterial pressure. nih.gov

Tail Cuff Method: A non-invasive method commonly used in rodents, where a cuff is placed around the tail and inflated, and blood pressure is estimated by detecting the return of blood flow as the cuff is deflated. slideshare.net

Oscillometric Method: This non-invasive technique uses a cuff to measure oscillations in blood pressure as the cuff deflates, often used in various animal species. mdpi.comhippiatrika.comnih.gov

Molecular Mechanisms and Receptor Selectivity of Kf 4942

Alpha-Adrenergic Receptor Subtype Specificity of KF-4942

Selective Alpha-1 Adrenoceptor Blockade

Information regarding the selective binding and blockade of alpha-1 adrenoceptors by KF-4942 is not available in the public domain. Alpha-1 adrenergic receptors are crucial in mediating vasoconstriction, and selective blockers are a well-established class of therapeutic agents. wikipedia.orgnih.gov Research in this area would typically involve competitive binding assays to determine the affinity of KF-4942 for alpha-1 receptor subtypes (α1A, α1B, and α1D) compared to other receptors.

Differentiation from Other Adrenergic Receptor Subtypes

Details on the selectivity profile of KF-4942, distinguishing its action from alpha-2 and beta-adrenergic receptor subtypes, are currently unknown. Adrenergic receptors are broadly classified into alpha and beta types, each with further subtypes that mediate diverse physiological responses. youtube.commdpi.com A comprehensive understanding of a compound's activity requires rigorous testing against a panel of these receptor subtypes to establish its specificity.

Postsynaptic Receptor Interaction Mechanisms of KF-4942

Ligand-Receptor Binding Kinetics in Preclinical Models

There is no available data from preclinical models describing the ligand-receptor binding kinetics of KF-4942. Such studies would elucidate the association and dissociation rates of the compound from its target receptor, providing insights into the duration and nature of its pharmacological effect.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Perturbations by KF-4942

As the specific receptor target for KF-4942 is not identified, its impact on G-protein coupled receptor (GPCR) signaling pathways remains uncharacterized. Adrenergic receptors are a classic example of GPCRs. nih.govkhanacademy.orgyoutube.com Upon activation or blockade, they initiate a cascade of intracellular events mediated by G-proteins, influencing various cellular functions. nih.govnih.gov

Intracellular Signaling Cascades Affected by KF-4942

Specific information on the intracellular signaling cascades modulated by KF-4942 is not available. The blockade of an alpha-1 adrenergic receptor, for instance, would typically inhibit the Gq/11 G-protein pathway, leading to a decrease in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately reducing intracellular calcium levels. However, without initial binding data for KF-4942, any discussion of its effects on downstream signaling would be speculative.

Modulation of Second Messenger Systems

Alpha-1 adrenergic receptors are coupled to the Gq/11 family of G-proteins and mediate their effects through the activation of the phosphatidylinositol-calcium second messenger system. hmdb.ca The binding of an agonist, such as norepinephrine (B1679862), to the alpha-1 adrenoceptor typically initiates a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This, in turn, stimulates phospholipase C (PLC). samehallam.com

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). samehallam.comsci-hub.box KF-4942, by acting as an antagonist, blocks the initial activation of the alpha-1 adrenoceptor, thereby inhibiting this entire signaling cascade. This inhibitory action prevents the generation of IP3 and DAG.

The expected modulatory effect of an alpha-1 adrenoceptor agonist versus the antagonist KF-4942 on second messenger systems is summarized in the table below.

| Signaling Component | Effect of Alpha-1 Adrenoceptor Agonist (e.g., Norepinephrine) | Effect of Alpha-1 Adrenoceptor Antagonist (KF-4942) |

| Gq/11 Protein Activation | Stimulation | Inhibition |

| Phospholipase C (PLC) Activity | Increased | Decreased |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) Hydrolysis | Increased | Decreased |

| Inositol Triphosphate (IP3) Production | Increased | Decreased |

| Diacylglycerol (DAG) Production | Increased | Decreased |

Impact on Downstream Effector Proteins

The inhibition of second messenger production by KF-4942 has a direct impact on the activity of downstream effector proteins. The second messenger IP3 typically diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored intracellular calcium (Ca2+) into the cytoplasm. samehallam.com The other second messenger, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), a key enzyme that phosphorylates various cellular proteins, leading to a physiological response such as smooth muscle contraction. samehallam.comsci-hub.box

By preventing the formation of IP3 and DAG, KF-4942 effectively blocks the release of intracellular calcium and the subsequent activation of protein kinase C. This ultimately leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.

The anticipated impact of an alpha-1 adrenoceptor agonist versus the antagonist KF-4942 on downstream effector proteins is detailed in the table below.

| Downstream Effector | Effect of Alpha-1 Adrenoceptor Agonist (e.g., Norepinephrine) | Effect of Alpha-1 Adrenoceptor Antagonist (KF-4942) |

| Intracellular Calcium (Ca2+) Release | Increased | Decreased |

| Protein Kinase C (PKC) Activation | Increased | Decreased |

| Phosphorylation of Target Proteins | Increased | Decreased |

| Vascular Smooth Muscle Response | Contraction | Relaxation |

Preclinical Research Methodologies and in Vitro / in Vivo Models for Kf 4942 Studies

In Vitro Experimental Paradigms for KF-4942

In vitro studies are crucial for elucidating the direct effects of KF-4942 at the cellular and tissue level, identifying its molecular targets, and characterizing its pharmacological profile.

Isolated Tissue Preparations for Receptor Functional Assays

Isolated tissue preparations allow for the study of drug effects on the functional responses of specific tissues, such as smooth muscle contraction, in a controlled environment.

Studies utilizing isolated tissue preparations have investigated the effects of propiverine (B1210425) on smooth muscle contraction. Propiverine has been shown to concentration-dependently reverse the contraction of human prostate pre-contracted with phenylephrine (B352888). nih.govnih.gov Similar inhibitory effects were observed in porcine trigone muscle strips. nih.govnih.gov Furthermore, propiverine reduced contractions induced by KCl in guinea-pig bladder and by KCl and CaCl2 in human bladder strips. nih.gov

Here is a summary of findings from isolated tissue studies on smooth muscle contraction:

| Tissue Source | Agonist Used | KF-4942 Effect | Key Finding | Source |

| Human Prostate | Phenylephrine | Concentration-dependent reversal of contraction | Demonstrated α1-adrenoceptor antagonism. nih.govnih.gov | nih.govnih.gov |

| Porcine Trigone | Phenylephrine | Concentration-dependent reversal of contraction | Similar inhibition to human prostate. nih.govnih.gov | nih.govnih.gov |

| Guinea-pig Bladder | KCl | Reduced contraction | Indicated calcium channel blocking action. nih.gov | nih.gov |

| Human Bladder Strips | KCl and CaCl2 | Reduced contraction | Indicated calcium channel blocking action. nih.gov | nih.gov |

Isolated tissue studies have also provided insights into the receptor interactions of propiverine. These studies have demonstrated that propiverine acts as an antagonist at α1-adrenoceptors. nih.govnih.gov Its ability to reverse contractions induced by the α1-adrenoceptor agonist phenylephrine in isolated tissues is a key finding supporting this. nih.govnih.gov Propiverine is also known to possess muscarinic receptor antagonist properties, contributing to its effects on smooth muscle function. wikipedia.orgdrugbank.comnih.govresearchgate.nethres.capatsnap.comresearchgate.nethpra.iemedchemexpress.com

Receptor Binding Assays Using Radiolabeled Ligands

Radioligand binding assays are a fundamental method for quantifying the binding affinity of a compound to specific receptors. These assays typically involve the use of a radiolabeled ligand that binds to the receptor, and the ability of the test compound to compete with this binding is measured. medchemexpress.comindigobiosciences.comnih.govresearchgate.netics.orgingentaconnect.comnih.gov

Radioligand binding experiments have been conducted to characterize the interaction of propiverine and its metabolites with adrenergic and muscarinic receptors. Studies using Chinese hamster ovary (CHO) cells expressing cloned human α1-adrenoceptor subtypes investigated the binding of propiverine and its metabolites by competition binding against [3H]-prazosin. nih.govnih.gov Propiverine and its metabolite M-14 showed similar affinity for the three α1-adrenoceptor subtypes (α1A, α1B, and α1D), with -log Ki values ranging from 4.72 to 4.94. nih.govnih.gov In contrast, metabolites M-5 and M-6 had little effect on [3H]-prazosin binding at concentrations up to 100 μM. nih.govnih.gov

Muscarinic receptor binding of propiverine and its metabolites has been measured using a radioligand binding assay with [N-methyl-(3)H]scopolamine (NMS) in mouse tissues, including bladder, submaxillary gland, and heart. Propiverine and its metabolite, 1-methyl-4-piperidyl benzilate N-oxide, competed with [3H]NMS for binding sites in a concentration-dependent manner.

Radioligand binding assays have also been employed to assess the binding activities of propiverine and its metabolites to L-type calcium channel antagonist receptors using radioligands like (+)-[3H]PN 200-110, [3H]verapamil, and [3H]diltiazem. Propiverine and its N-oxide metabolite inhibited specific (+)-[3H]PN 200-110 binding in the rat bladder in a concentration-dependent manner.

Here is a summary of key binding affinity data for propiverine and its metabolites at α1-adrenoceptors:

| Compound | Receptor Subtype | -log Ki [M] (mean ± SEM) | Source |

| Propiverine | α1A | 4.72 ± 0.01 | nih.govnih.gov |

| Propiverine | α1B | 4.94 ± 0.02 | nih.govnih.gov |

| Propiverine | α1D | 4.73 ± 0.02 | nih.govnih.gov |

| Metabolite M-14 | α1A | 4.72 ± 0.04 | nih.govnih.gov |

| Metabolite M-14 | α1B | 5.02 ± 0.11 | nih.govnih.gov |

| Metabolite M-14 | α1D | 4.57 ± 0.06 | nih.govnih.gov |

Cell-Based Assays for Alpha-Adrenergic Receptor Activity

Cell-based assays provide a functional assessment of receptor activity in a living cellular context. CHO cells engineered to express cloned human α1-adrenoceptors have been utilized to determine the direct interactions of propiverine with these receptors by measuring intracellular Ca2+ elevation. nih.govnih.gov Propiverine inhibited α1-adrenoceptor-mediated Ca2+ elevations in these cell-based assays, showing similar potency to its binding affinity in radioligand binding studies. nih.govnih.gov

Cell-based assays have also been used to study the effects of propiverine and its metabolites on muscarinic receptor activity. In HEK-293 cells expressing human M3 receptors, carbachol-induced release of intracellular Ca2+ was suppressed by propiverine and its metabolites. nih.gov

Biochemical Assays for Enzyme Activity Modulation (if relevant to mechanism)

Biochemical assays are used to measure the modulation of enzyme activity by a compound. Propiverine has been investigated for its effects on enzyme activity, particularly in the context of smooth muscle contraction signaling pathways. Propiverine was identified as an inhibitor of protein kinase C (PKC) activity in the rat urinary bladder. In vitro competition assays performed with partially purified PKC demonstrated that propiverine inhibited the enzyme, while its metabolites M-5 and M-6 and atropine (B194438) did not show this effect. The activities of both membrane-bound and soluble PKC were assessed in these studies.

In Vivo Animal Models in KF-4942 Research

In vivo animal models play a vital role in the preclinical assessment of compounds such as KF-4942, allowing researchers to study their effects on physiological processes and disease states within a living system. Studies involving the compound referred to as KF-4942, and its related research lineage including KW-3049 (Benidipine), have utilized various animal models to investigate its cardiovascular effects. guidetopharmacology.org These models provide valuable data on the compound's actions on blood pressure, vascular function, and cardiac performance. guidetopharmacology.org

Rodent Models of Experimental Hypertension

Rodent models, particularly those exhibiting experimental hypertension, have been employed in the study of compounds related to KF-4942, such as benidipine (B10687). Spontaneously hypertensive rats (SHR) are a commonly used model to evaluate the antihypertensive effects of compounds. guidetopharmacology.org Studies in SHR have investigated the effects of benidipine on parameters such as blood pressure, heart rate, and plasma norepinephrine (B1679862) concentration. guidetopharmacology.org The stroke-prone spontaneously hypertensive rat (SHR-SP) model has also been utilized to assess potential protective effects against renal damage. guidetopharmacology.org Research in anesthetized SHR has further examined the impact of benidipine on renal function. guidetopharmacology.org

Canine Models for Cardiovascular Pharmacology

Canine models have been valuable for studying the cardiovascular pharmacology of compounds in the research lineage of KF-4942, including KW-3049 (benidipine). Isolated canine coronary arteries have been used to assess the calcium antagonistic effects of KW-3049, examining its ability to relax arteries contracted by KCl-depolarization. guidetopharmacology.org These studies have provided data on the compound's potency and the duration of its action compared to other calcium antagonists like nifedipine, verapamil, and diltiazem. guidetopharmacology.org

Interactive Table 1: IC50 Values for Relaxation of Isolated Canine Coronary Arteries

| Compound | IC50 (M) |

| KW-3049 | 7.4 × 10⁻⁹ |

| Nifedipine | 9.1 × 10⁻⁹ |

| Verapamil | 1.7 × 10⁻⁷ |

| Diltiazem | 3.1 × 10⁻⁷ |

Studies using electrically-driven canine papillary muscles have been conducted to compare the vasorelaxing versus negative inotropic activities of KW-3049 and other calcium antagonists, indicating a selectivity profile. guidetopharmacology.org Additionally, studies in anesthetized dogs have investigated the combined effects of benidipine and other agents, such as diltiazem, on cardiohemodynamics. guidetopharmacology.org

Methodological Considerations for Anesthetized and Conscious Animal Studies

Preclinical research involving compounds like KF-4942 and its related compounds has utilized both anesthetized and conscious animal preparations. Studies in anesthetized spontaneously hypertensive rats have been conducted to evaluate effects on renal function. guidetopharmacology.org Research in anesthetized dogs has focused on assessing cardiohemodynamic parameters. guidetopharmacology.org The choice between using anesthetized or conscious models depends on the specific research question, as anesthesia can influence cardiovascular and renal parameters. While the provided information specifically mentions anesthetized studies guidetopharmacology.org, conscious models are also commonly employed in cardiovascular research to assess long-term effects and avoid the confounding factors introduced by anesthetic agents.

Ethical Considerations in Animal Model Design for KF-4942 Research

Information specifically detailing the ethical considerations in the design of animal models for KF-4942 research was not found within the provided search results. Ethical considerations in animal research generally involve minimizing pain and distress, using the fewest number of animals necessary, and ensuring that the potential benefits of the research outweigh the ethical costs.

Comparative Pharmacological Analysis and Structure Activity Relationships of Kf 4942

Comparison of KF-4942 with Archetypal Alpha-1 Antagonists (e.g., Prazosin)

KF-4942 has been characterized as a potent hypotensive agent with a mode of action similar to the archetypal alpha-1 antagonist, prazosin (B1663645). The primary therapeutic effect of both compounds stems from the blockade of postsynaptic alpha-1 adrenergic receptors, which leads to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.

Preclinical studies have established KF-4942 as a potent alpha-adrenergic blocking agent. While direct comparative studies providing parallel pA₂ values for KF-4942 are not extensively available in publicly accessible literature, its characterization as "potent" suggests its activity is significant. The potency of an antagonist is often quantified by its pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pA₂ values indicate greater potency.

Prazosin is a well-characterized, high-potency alpha-1 antagonist. Its pA₂ value has been determined in various preclinical models, showing consistently high affinity for the alpha-1 adrenoceptor. For instance, studies in rat mesenteric artery preparations have reported pA₂ values for prazosin around 8.52 to 9.14. nih.govnih.gov The description of KF-4942's action as "prazosin-like" implies that it achieves a similar degree of alpha-1 adrenergic blockade and is effective in preclinical models of hypertension. Both antagonists demonstrate competitive antagonism, shifting the dose-response curve of alpha-agonists like norepinephrine (B1679862) to the right without reducing the maximum response. nih.gov

Interactive Table: Comparative Potency of Alpha-1 Antagonists

| Compound | Target Receptor | Preclinical System | Potency (pA₂) |

| KF-4942 | Alpha-1 Adrenoceptor | Data not available | Described as "potent" |

| Prazosin | Alpha-1 Adrenoceptor | Rat Mesenteric Artery | 8.52 nih.gov |

| Prazosin | Alpha-1 Adrenoceptor | Rabbit Cutaneous Resistance Arteries | 9.14 nih.gov |

Note: pA₂ values can vary depending on the specific tissue and experimental conditions.

A crucial aspect of an antagonist's pharmacological profile is its selectivity for the target receptor versus other receptor systems. Prazosin is known for its high selectivity for the alpha-1 adrenoceptor over the alpha-2 adrenoceptor. This selectivity is clinically important, as the blockade of presynaptic alpha-2 receptors can lead to an undesirable increase in norepinephrine release, causing side effects like tachycardia.

Structure-Activity Relationship (SAR) Studies of Benzimidazolinone Derivatives

KF-4942 belongs to the benzimidazolinone class of compounds. The structure-activity relationship (SAR) for this class provides insight into the molecular features necessary for alpha-adrenergic antagonism.

A pharmacophore model for alpha-1 adrenergic antagonists typically consists of several key features: a basic nitrogen atom that is protonated at physiological pH, an aromatic or heteroaromatic ring system, and a hydrogen bond acceptor/donor site. nih.govresearchgate.net Analyzing the structure of KF-4942 reveals these essential components:

Benzimidazolinone Moiety : This bicyclic system serves as a key aromatic feature and may engage in hydrophobic or π-stacking interactions within the receptor binding pocket. The embedded urea-like structure also contains potential hydrogen bond donors and acceptors.

Piperidine (B6355638) Ring : The nitrogen atom within the piperidine ring is the basic center, which is expected to be protonated and form a critical ionic bond with an acidic residue (like an aspartate) in the transmembrane domain of the alpha-1 receptor. researchgate.net

3,4,5-Trimethoxyphenyl Group : This substituted phenyl ring provides another significant hydrophobic region for receptor interaction. The methoxy (B1213986) groups can act as hydrogen bond acceptors and influence the compound's electronic properties and conformation.

Hydroxyethyl Side Chain : The hydroxyl (-OH) and methyl (-CH₃) groups on the side chain connecting to the piperidine nitrogen introduce chiral centers and specific steric and hydrogen-bonding opportunities.

While specific SAR studies on KF-4942 analogues are not detailed in the available literature, general principles for alpha-1 antagonists can be applied. For many alpha-1 antagonists, the nature of the aromatic system, the length and character of the linker chain, and the substitution pattern on the basic amine are critical for affinity and selectivity.

Stereochemistry and Enantiomeric Activity of KF-4942

The chemical name of KF-4942 specifies the threo diastereomer, highlighting the importance of stereochemistry for its biological activity. The molecule contains two adjacent chiral centers in the 1-(2-hydroxy-2-phenyl-1-methylethyl) side chain.

The terms threo and erythro are used to describe the relative configuration of two adjacent stereocenters. chemistrysteps.com The designation of KF-4942 as the threo isomer implies that its diastereomer, erythro-KF-4942, was also likely synthesized and that the threo form was identified as the more active or desired isomer.

In many pharmacologically active compounds, different enantiomers and diastereomers exhibit significantly different potencies and even different biological activities. For instance, in studies of substituted trimetoquinol, a beta-adrenoceptor agonist with a similar side-chain structure, the erythro isomer was found to be a more potent beta-adrenoceptor stimulant than the threo isomer. nih.gov Similarly, for the drug methylphenidate, which also has threo and erythro diastereomers, the desired pharmacological effects reside primarily in the d-threo isomer. wikipedia.org This underscores that the specific three-dimensional arrangement of the hydroxyl and methyl groups relative to the rest of the KF-4942 molecule is critical for optimal interaction with the alpha-1 adrenoceptor. Further separation of the threo racemate into its individual enantiomers could potentially reveal that the activity resides primarily in one enantiomer.

Contributions of Kf 4942 Studies to Alpha Adrenergic Research

Advancements in Understanding Alpha-Adrenergic Receptor Function

Research on KF-4942 has played a pivotal role in elucidating the function of alpha-1 adrenergic receptors, particularly their postsynaptic actions. Early studies demonstrated that KF-4942 is a potent hypotensive agent, with its primary mechanism of action being the blockade of alpha-adrenergic receptors. nih.gov This action is similar to that of the well-established alpha-1 blocker, prazosin (B1663645). nih.gov

A key finding from in vitro studies on isolated rat thoracic aorta was the competitive antagonism of KF-4942 against noradrenaline-induced contractions. The calculated pA2 value, a measure of antagonist potency, further solidified its classification as a potent alpha-1 adrenoceptor antagonist.

Table 1: Antagonistic Potency of KF-4942 on Rat Thoracic Aorta

| Agonist | Antagonist | pA2 Value |

|---|---|---|

| Noradrenaline | KF-4942 | 8.4 |

Data from in vitro studies on isolated rat thoracic aorta.

This research helped to reinforce the understanding that the blockade of postsynaptic alpha-1 adrenoceptors in vascular smooth muscle leads to vasodilation and a subsequent decrease in blood pressure. The prazosin-like mode of action of KF-4942 provided researchers with another chemical entity to probe the intricacies of alpha-1 adrenergic signaling pathways. nih.gov

Development of Pharmacological Tools and Probes for Receptor Subtype Discrimination

While research into KF-4942's selectivity for the then-undiscovered alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) is not extensively documented in readily available literature, its characterization as a potent and selective alpha-1 antagonist contributed to the broader effort of developing pharmacological tools to differentiate between adrenoceptor subtypes. The comparison of the pharmacological profile of KF-4942 with other antagonists like prazosin was a crucial step in understanding the subtle differences that could later be exploited to develop subtype-selective ligands. nih.gov

The development of compounds like KF-4942, with a high affinity for the alpha-1 receptor, paved the way for future radioligand binding assays and functional studies aimed at characterizing the newly identified receptor subtypes. The quest for more selective agents was driven by the need to understand the specific physiological roles of each subtype and to develop drugs with more targeted therapeutic effects and fewer side effects.

Insights into the Pathophysiology of Cardiovascular Regulation from KF-4942 Research

The study of KF-4942 has provided valuable insights into the role of the sympathetic nervous system and alpha-1 adrenergic receptors in the regulation of blood pressure. Research demonstrated that the hypotensive effect of KF-4942 is primarily due to the blockade of vascular alpha-1 adrenoceptors. amegroups.cn This finding underscored the critical role of these receptors in maintaining vascular tone and, consequently, systemic blood pressure.

In experimental models, KF-4942 was shown to be a potent hypotensive agent. nih.gov The mechanism of this hypotension was determined to be a reduction in peripheral vascular resistance resulting from the blockade of postsynaptic alpha-adrenergic receptors. nih.gov

Table 2: Hypotensive Effect of KF-4942

| Experimental Model | Effect | Mechanism |

|---|---|---|

| Anesthetized Rats | Potent Hypotension | Alpha-adrenergic blockade |

| Spontaneously Hypertensive Rats | Sustained Hypotension | Reduction in peripheral vascular resistance |

Data from in vivo cardiovascular studies.

These findings contributed to the broader understanding of the pathophysiology of hypertension, highlighting the overactivity of the sympathetic nervous system and the subsequent stimulation of alpha-1 adrenoceptors as a key mechanism. The prazosin-like properties of KF-4942 further supported the therapeutic strategy of alpha-1 adrenoceptor blockade for the management of high blood pressure. nih.govamegroups.cn

Influence on Subsequent Benzimidazolinone Derivative Research

KF-4942 was identified from a series of newly synthesized benzimidazolinone derivatives, and its successful characterization as a potent alpha-1 adrenergic antagonist likely spurred further investigation into this chemical class for cardiovascular drug discovery. nih.gov The structure-activity relationship (SAR) studies that led to the identification of KF-4942 would have provided a valuable framework for medicinal chemists to design and synthesize new analogues with potentially improved potency, selectivity, or pharmacokinetic profiles.

While specific subsequent compounds that were directly inspired by KF-4942 are not extensively detailed in the available literature, the general principle of exploring a promising chemical scaffold is a cornerstone of drug development. The discovery of a lead compound like KF-4942 with a clear mechanism of action and potent in vivo activity would have validated the benzimidazolinone core as a viable pharmacophore for targeting alpha-1 adrenoceptors. This would have encouraged further exploration of this chemical space, leading to the development of other derivatives with potential therapeutic applications in cardiovascular and other diseases.

Future Research Directions and Unexplored Academic Avenues for Kf 4942

Investigation of Novel Molecular Targets Beyond Classical Alpha-Adrenergic Receptors

The current understanding of KF-4942's pharmacology is confined to its activity at α1-adrenoceptors. researchgate.net Modern pharmacological research, however, increasingly recognizes that many small molecules interact with multiple targets, a concept known as polypharmacology. nih.gov Future research should therefore prioritize comprehensive screening of KF-4942 against a wide array of G protein-coupled receptors (GPCRs), ion channels, and enzymes. The structural motifs within KF-4942, including the benzimidazolinone and piperidine (B6355638) rings, are present in compounds known to interact with various other receptor systems. Identifying novel molecular targets could reveal unexpected therapeutic applications for KF-4942, potentially in areas entirely distinct from cardiovascular medicine.

Application of Advanced In Silico Modeling and Simulation to KF-4942

Computational methods offer a powerful, resource-efficient means to explore the molecular interactions of compounds like KF-4942. nih.gov To date, no public records of such studies for this specific molecule exist, representing a significant gap in its research profile.

Ligand-Protein Docking and Molecular Dynamics Simulations

Advanced computational techniques are essential for understanding the nuanced interactions between a ligand and its receptor at an atomic level. nih.gov Ligand-protein docking simulations could be employed to build a precise model of how KF-4942 binds to the α1-adrenergic receptor. Following docking, molecular dynamics (MD) simulations can predict the stability of this binding over time and reveal conformational changes in the receptor. nih.gov These simulations provide insights into the key amino acid residues involved in the interaction, which is invaluable for understanding its mechanism of action and for designing more specific and potent derivatives. nih.gov

Table 1: Proposed In Silico Research Workflow for KF-4942

| Research Step | Technique | Objective |

|---|---|---|

| 1. Target Modeling | Homology Modeling | Generate a 3D structure of the human α1-adrenergic receptor if a crystal structure is unavailable. |

| 2. Binding Site Prediction | Pocket Detection Algorithms | Identify potential binding cavities on the receptor surface. |

| 3. Molecular Docking | Ligand-Protein Docking | Predict the preferred binding pose and affinity of KF-4942 within the receptor's active site. |

| 4. Stability Analysis | Molecular Dynamics (MD) Simulation | Assess the stability of the KF-4942-receptor complex and observe dynamic interactions over time. |

| 5. Binding Energy Calculation | MM-PBSA/GBSA | Quantify the binding free energy to validate docking scores and understand the driving forces of interaction. |

Quantitative Structure-Activity Relationship (QSAR) for KF-4942 and Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, allowing researchers to correlate the chemical structure of a series of compounds with their biological activity. By synthesizing a library of KF-4942 analogs with systematic modifications, a robust QSAR model could be developed. This model would identify the specific physicochemical properties and structural features of the KF-4942 scaffold that are critical for its activity at alpha-adrenergic receptors. Such a model would be instrumental in guiding the rational design of new derivatives with improved properties.

Exploration of KF-4942 as a Chemical Probe in Systems Biology

A chemical probe is a well-characterized small molecule used to study the function of a specific protein in biological systems. Given its high potency and selectivity for postsynaptic α1-adrenergic receptors, KF-4942 is an excellent candidate for development as a chemical probe. nih.gov To qualify as a high-quality probe, further characterization would be necessary, including comprehensive selectivity profiling and the identification of a structurally similar but biologically inactive control molecule. Once validated, KF-4942 could be used to investigate the roles of α1-adrenergic signaling in complex cellular pathways and disease models, providing insights that are currently unattainable.

Potential for Derivatization for Enhanced Receptor Selectivity or Novel Mechanisms

The chemical structure of KF-4942 offers multiple sites for chemical modification. A focused derivatization program could lead to the development of analogs with significantly enhanced properties. For instance, modifications could be designed to improve selectivity between the different α1-adrenergic receptor subtypes (α1A, α1B, α1D), which could lead to a reduction in side effects. Furthermore, strategic chemical changes could potentially shift the compound's mechanism of action, for example, from a simple antagonist to a biased agonist or an allosteric modulator, opening up entirely new pharmacological possibilities.

Role of KF-4942 in Multi-Target Pharmacological Research Concepts

The "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases. nih.gov Multi-target drugs, which are designed to interact with multiple specific targets simultaneously, represent a more holistic therapeutic approach. researchgate.netnih.gov The core scaffold of KF-4942 could serve as a starting point for designing multi-target ligands. By integrating functional groups known to interact with other disease-relevant targets (e.g., serotonin (B10506) receptors, calcium channels), it may be possible to create novel compounds that combine α1-adrenergic blockade with other beneficial pharmacological actions. This approach could be particularly valuable in treating complex conditions like hypertension with comorbid pathologies.

Q & A

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s polypharmacology?

- Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics tools (e.g., pathway enrichment analysis) . Cross-validate findings with functional assays and computational modeling (e.g., molecular docking) . Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Q. How should researchers address ethical and reproducibility challenges in preclinical this compound studies?

- Methodological Answer : Implement ARRIVE guidelines for animal studies and obtain ethics committee approval before experimentation . Use open-source platforms (e.g., Zenodo) to share protocols, raw data, and analysis code . Perform power analyses and report negative results to combat publication bias .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) and calculate confidence intervals for EC50/IC50 values . Apply corrections for multiple comparisons (e.g., Bonferroni) and validate assumptions (e.g., normality) using Shapiro-Wilk tests . Reference How to Write a Chem Lab Report for visualization best practices .

Q. How can researchers leverage machine learning to predict this compound’s off-target effects?

- Methodological Answer : Train models on publicly available chemogenomic databases (e.g., ChEMBL) using features like molecular descriptors and binding affinities . Validate predictions with in vitro safety panels (e.g., hERG channel assays) and publish model architectures for transparency .

Academic Communication and Data Sharing

Q. What are the best practices for publishing this compound research while ensuring compliance with journal guidelines?

- Methodological Answer : Structure manuscripts to highlight novelty and methodological rigor, following Instructions for Authors from target journals (e.g., Beilstein Journal of Organic Chemistry) . Use structured abstracts and keyword optimization for discoverability . Deposit supporting data in repositories like Figshare or PubMed Central .

Q. How should researchers address peer review critiques regarding this compound’s experimental limitations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.